molecular formula C5H5FN2O2 B6151491 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1823271-62-0

3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6151491
CAS No.: 1823271-62-0
M. Wt: 144.1
InChI Key:
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Description

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic chemical compound that features a pyrazole ring substituted with a fluoro group at the third position, a methyl group at the first position, and a carboxylic acid group at the fourth position

Preparation Methods

The synthesis of 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Starting Material: The synthesis begins with propargyl alcohol.

    Oxidation: Propargyl alcohol is oxidized to form an aldehyde.

    Esterification: The aldehyde undergoes esterification to form an ester.

    Addition Reaction: The ester is then subjected to an addition reaction with a fluorinating agent to introduce the fluoro group.

    Cyclization: The resulting intermediate undergoes cyclization with methyl hydrazine to form the pyrazole ring.

    Hydrolysis: Finally, the ester is hydrolyzed under basic conditions to yield this compound

Chemical Reactions Analysis

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Amidation: The carboxylic acid group can react with amines to form amides

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, particularly fungicides

Mechanism of Action

The mechanism of action of 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it inhibits the enzyme succinate dehydrogenase, which is part of the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has two fluoro groups instead of one, which can affect its reactivity and biological activity.

    3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid: The chloro group can lead to different chemical properties and applications.

    3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyrazole scaffold in chemical synthesis and industrial applications.

Properties

CAS No.

1823271-62-0

Molecular Formula

C5H5FN2O2

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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